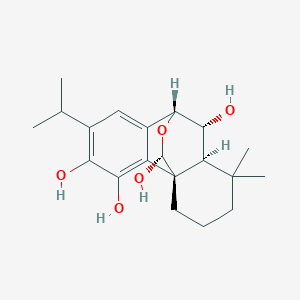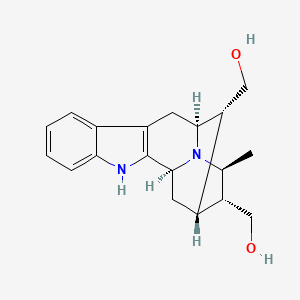
6-Épidéméthylesquirolin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The complexity of tetracyclic and related structures often involves intricate synthesis processes and detailed analysis of molecular structures, chemical reactions, and properties. Studies have delved into the synthesis, structural analysis, and reactions of cyclo compounds, providing a foundation for understanding similar complex molecules.
Synthesis Analysis
Menzek et al. (2006) explored the reactions of epoxy cyclo compounds, leading to the discovery of new intramolecular oxygen migration pathways and the synthesis of complex structures through cleavage of carbon-oxygen bonds (Menzek & Altundas, 2006).
Molecular Structure Analysis
The structural analysis of complex molecules often requires advanced techniques like X-ray crystallography. For example, Odame et al. (2020) synthesized and characterized N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, providing detailed insights into its molecular structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The study of chemical reactions and properties of complex molecules often reveals unique behaviors and reactivity patterns. For instance, Mitsudo et al. (1999) discussed the catalyzed dimerization of norbornadiene, showcasing the potential for forming new bonds and structures through specific catalytic processes (Mitsudo et al., 1999).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting points, and crystalline structure, are crucial for their application and manipulation. Detailed analyses, such as those provided by Odame et al. (2020), offer insights into the physical characteristics of synthesized compounds (Odame, Hosten, & Tshentu, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for the application and further modification of complex molecules. Studies like those conducted by Mitsudo et al. (1999) provide valuable information on the chemical properties through experimental synthesis and reaction studies (Mitsudo et al., 1999).
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches, mais il semble qu'il y ait peu d'informations disponibles en ligne concernant les applications spécifiques de la « 6-Épidéméthylesquirolin D ». Les sources trouvées mentionnent principalement son isolement des racines de Salvia aspera et sa disponibilité à l'achat à des fins de recherche {svg_1} {svg_2}.
Mécanisme D'action
Target of Action
This compound is a natural product for research related to life sciences , and further studies are needed to identify its specific molecular targets.
Mode of Action
It is known that this compound is a diterpenoid , a class of compounds that often interact with biological targets to exert their effects.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Result of Action
It is suggested that it may have antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Propriétés
IUPAC Name |
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-STEXWYFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




